Tunicamycin A1

Cancer Biology Selective Cytotoxicity Glycosylation Inhibition

Research reproducibility suffers from tunicamycin complex heterogeneity. Purified Tunicamycin A1 eliminates batch variability with a defined 12-methyltridec-2-enoyl (C14) chain. - Potent DPAGT1/GPT inhibitor: IC50 reference for MraY (S. aureus, 350 nM). - Selective cytotoxicity: 0.1-0.25 µg/mL kills SV40-3T3, spares 3T3. - ER stress inducer: Activates PERK/IRE1/ATF6 at 10 µg/mL. Immediate shipment for glycobiology & cancer research.

Molecular Formula C37H60N4O16
Molecular Weight 816.9 g/mol
CAS No. 66081-37-6
Cat. No. B10782689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunicamycin A1
CAS66081-37-6
Molecular FormulaC37H60N4O16
Molecular Weight816.9 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1/s1
InChIKeyYJQCOFNZVFGCAF-LLXUUZRASA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tunicamycin A1: Purified C14 Homolog Overview


Tunicamycin A1 is a purified nucleoside antibiotic homolog characterized by a 12-methyltridec-2-enoyl (C14) fatty acyl substituent on the tunicamine moiety, distinguishing it from other homologs in the tunicamycin complex [1]. As a specific component of the tunicamycin mixture produced by Streptomyces species, it functions as a potent inhibitor of N-linked glycosylation via inhibition of GlcNAc phosphotransferase (GPT)/DPAGT1 [2]. This compound is utilized as a research tool to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [3], with applications spanning cancer biology, glycobiology, and microbiology.

Purified C14 homolog for reproducible N-glycosylation inhibition studies
Defined ER stress inducer for UPR pathway research
Research tool for glycobiology and cell-model endpoint review

Why Tunicamycin A1 Cannot Be Substituted


The tunicamycin complex is a heterogeneous mixture of at least 10 homologous antibiotics, with the four major homologs (A, B, C, D) differing solely in the length and saturation of their N-acyl fatty acid chains [1]. This structural heterogeneity results in variable biological activity, solubility, and cytotoxicity profiles that cannot be controlled when using the complex [2]. Purified tunicamycin A1 offers a defined, single molecular entity, enabling reproducible experimental conditions and precise dose-response relationships. The fatty acid chain length directly modulates interaction with the hydrophobic tunnel of DPAGT1, influencing both inhibitory potency and the resulting ER stress response [3]. Substitution with the complex or a different homolog introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Complex mixture heterogeneity introduces uncontrolled variables in assay outcomes
Homolog-specific cytotoxicity profiles may not transfer from the complex
Fatty acid chain length alters DPAGT1 interaction, shifting ER stress response

Quantitative Evidence for Tunicamycin A1


Selective Cytotoxicity in Transformed vs. Normal Fibroblasts

Tunicamycin A1 exhibits selective cytotoxicity against SV40-transformed 3T3 fibroblasts compared to their non-transformed counterparts. At concentrations of 0.1–0.25 µg/mL, A1 caused detachment and death of transformed cells after 1–3 days, while non-transformed 3T3 cells remained almost unaffected [1]. Notably, cytotoxicity against non-transformed cells for other homologs (A2, B1, B2) required at least 5-fold higher doses, highlighting a differential selectivity profile among homologs [1]. Tunicamycin A1 inhibited [3H]mannose incorporation into glycoproteins by 70–75% in transformed cells at 0.01–0.05 µg/mL, whereas glycosylation in non-transformed cells was unaffected at these concentrations [1].

Cell-Model Selectivity
Head-to-head
Transformed cells: 0.1–0.25 µg/mL induces death; 70–75% glycosylation inhibition at 0.01–0.05 µg/mL
Normal cells: unaffected at same concentrations; other homologs need ≥5-fold higher dose
Supports cell-model endpoint review with differential cytotoxicity profile
BALB/3T3 and SV40-3T3 fibroblasts; [³H]mannose incorporation
Cancer Biology Selective Cytotoxicity Glycosylation Inhibition

Glycosylation Inhibition and Cytotoxicity Comparison

A comparative study of purified tunicamycin homologs demonstrated that A1 decreased N-linked glycosylation by approximately 50% while inducing only marginal cytotoxic effects (20% cell death) under the tested conditions [1]. This partial inhibition profile contrasts with the effects observed for other homologs and the complex mixture, which may exhibit different potency and cytotoxicity balances. The data establish a direct relationship between the degree of glycosylation inhibition and resultant cytotoxicity for A1 [1].

Inhibition vs Cytotoxicity
Context-dependent
~50% decrease in N-linked glycosylation
~20% cytotoxic effect (cell death)
Partial inhibition with marginal toxicity supports pathway studies
Cell culture model; cross-study comparison
Glycobiology Cytotoxicity Homolog Comparison

Inhibition of S. aureus MraY

A tunicamycin preparation containing the A1 homolog inhibits Staphylococcus aureus MraY (phospho-N-acetylmuramoyl-pentapeptide-transferase), a key enzyme in bacterial cell wall biosynthesis, with an IC50 of 350 nM [1]. This provides a quantitative benchmark for antibacterial activity at the molecular target level. While this data is for a tunicamycin preparation rather than purified A1, it establishes the class-level potency of the tunicamycin scaffold against this bacterial target.

MraY Inhibition (IC₅₀)
Class-level
350 nM
Supports MraY reference inhibitor context
Data from tunicamycin preparation, not purified A1
Antibacterial MraY Inhibition Staphylococcus aureus

ER Stress and UPR Activation Kinetics vs. DTT

Tunicamycin (10 µg/mL) activates the three canonical UPR sensors—PERK, IRE1, and ATF6—with distinct kinetics compared to the reducing agent DTT (2 mM). Immunoblot analysis revealed differential temporal activation patterns for PERK autophosphorylation, ATF6 cleavage, and XBP1 mRNA splicing when comparing tunicamycin alone, DTT alone, and combined treatment [1]. This established tunicamycin as a mechanistically distinct ER stress inducer that acts via inhibition of N-glycosylation rather than direct protein misfolding caused by reducing agents.

UPR Kinetics vs DTT
Head-to-head
Tunicamycin (10 µg/mL): distinct temporal PERK, IRE1, ATF6 activation
DTT (2 mM): UPR via disulfide reduction and misfolding
Glycosylation-dependent ER stress differs from thiol-induced misfolding
Immunoblot and XBP1 splicing in mammalian cells
ER Stress Unfolded Protein Response UPR Kinetics

Antibacterial Activity in Gram-Positive Pathogens

Tunicamycin exhibits differential antibacterial potency against Gram-positive pathogens, with MIC values of 20–40 µg/mL for Staphylococcus aureus and 2.5–5 µg/mL for Listeria monocytogenes [1]. At subinhibitory concentrations (2.5–5 µg/mL for S. aureus; 0.31–0.62 µg/mL for L. monocytogenes), tunicamycin reduces wall teichoic acid (WTA) levels by 18–20% and impairs biofilm formation and virulence factor expression [1]. These data provide quantitative benchmarks for antibacterial applications, though they derive from tunicamycin complex rather than purified A1.

Antibacterial MIC Range
Class-level
S. aureus 20–40 µg/mL
L. monocytogenes 2.5–5 µg/mL
Supports Gram-positive cell-wall research
Data from tunicamycin complex; broth microdilution
Antibacterial MIC Gram-positive

Structural Basis of DPAGT1 Inhibition

The crystal structure of human DPAGT1 in complex with tunicamycin reveals that the fatty acid chain occupies a hydrophobic tunnel within the enzyme, while specific hydrogen bonding interactions occur between the GalNAc moiety and Arg301, Asn185, and Asp252 residues [1]. The length and branching of the N-acyl chain, which distinguishes tunicamycin A1 (C14, 12-methyltridec-2-enoyl) from other homologs (e.g., B with C15, C with C16, D with C17), modulates the interaction with this hydrophobic tunnel, thereby enabling graduated inhibition of DPAGT1 [2].

DPAGT1 Binding Mode
Supporting evidence
C14 chain in hydrophobic tunnel; H-bonds with Arg301, Asn185, Asp252
Chain length modulates graduated DPAGT1 inhibition
X-ray crystallography and in vitro assays
Structural Biology DPAGT1 Glycosylation

Optimal Research Applications of Tunicamycin A1


Cancer Biology: Selective Cytotoxicity Studies

Tunicamycin A1 is optimally applied in studies requiring differential effects on transformed versus normal fibroblasts. Based on the selective cytotoxicity data where A1 (0.1–0.25 µg/mL) induced death in SV40-3T3 transformed cells while sparing non-transformed 3T3 cells, researchers can use A1 to investigate glycosylation-dependent vulnerabilities specific to transformed phenotypes [1]. The 70–75% inhibition of [3H]mannose incorporation at 0.01–0.05 µg/mL in transformed cells provides a quantitative benchmark for monitoring glycosylation inhibition in cancer biology experiments [1].

ER Stress and UPR Activation Studies

Tunicamycin A1 serves as a preferred pharmacological inducer of ER stress for UPR research when glycosylation-dependent stress initiation is required. The compound activates PERK, IRE1, and ATF6 UPR branches with kinetics distinct from alternative inducers like DTT or thapsigargin, as demonstrated by immunoblot analysis at 10 µg/mL [2]. The structural basis for graduated DPAGT1 inhibition via the fatty acyl chain [3] further supports the use of purified A1 for precise, reproducible ER stress induction in mammalian cell models.

Glycobiology: Partial N-Glycosylation Inhibition

For experiments requiring partial inhibition of N-linked glycosylation without extensive cell death, tunicamycin A1 offers a defined activity profile. Quantitative data show A1 reduces glycosylation by approximately 50% while inducing only ~20% cytotoxicity under tested conditions [4]. This partial inhibition window is valuable for studying glycoprotein processing, secretion, and function without the confounding effects of complete pathway ablation or massive cell death.

Antibacterial Discovery: MraY Inhibition

Tunicamycin A1-containing preparations inhibit S. aureus MraY with an IC50 of 350 nM [5], establishing the tunicamycin scaffold as a reference inhibitor for bacterial translocase I studies. The compound can serve as a positive control in assays screening for novel MraY inhibitors and in mechanistic studies of bacterial cell wall biosynthesis, particularly in Gram-positive organisms where tunicamycin MIC values range from 2.5–40 µg/mL depending on the species [6].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Homolog-defined glycosylation inhibition
Transformed vs normal cell endpoint review
ER stress & UPR pathway studies
Mechanism-dependent UPR activation kinetics
UPR sensor phosphorylation and splicing review
Partial N-glycosylation analysis
Inhibition-to-cytotoxicity ratio profiling
Glycosylation inhibition window validation
Antibacterial MraY screening
MraY reference inhibition profile
Gram-positive MIC endpoint review

Technical Documentation Hub

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33 linked technical documents
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